molecular formula C17H15N3O2 B11551197 N'-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11551197
M. Wt: 293.32 g/mol
InChI Key: GDMFSZKLFRPFQQ-YBFXNURJSA-N
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Description

N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is an organic compound that features a furan ring and a naphthalene ring connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of a furan ring and a naphthalene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C17H15N3O2/c21-17(20-19-11-16-6-3-9-22-16)12-18-15-8-7-13-4-1-2-5-14(13)10-15/h1-11,18H,12H2,(H,20,21)/b19-11+

InChI Key

GDMFSZKLFRPFQQ-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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